Sinapic acid acetate

Description

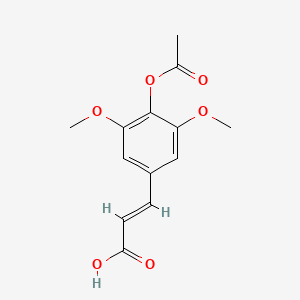

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-acetyloxy-3,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O6/c1-8(14)19-13-10(17-2)6-9(4-5-12(15)16)7-11(13)18-3/h4-7H,1-3H3,(H,15,16)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOGPJBNWPDOAB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1OC)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90985-68-5 | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)-3,5-dimethoxyphenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Distribution of Sinapate Esters, Emphasizing Potential for Acetylated Forms

Abundance in Brassica Species (e.g., Rapeseed, Mustard, Canola)

Plants in the Brassica family, which includes economically important oilseed crops like rapeseed (Brassica napus), mustard (Brassica juncea), and canola, are distinguished by a significant metabolic flow towards producing a wide spectrum of sinapate ester conjugates. frontiersin.orgresearchgate.net In these species, sinapate esters are among the most prevalent phenolic compounds. researchgate.net The most prominent of these is sinapine (B1681761) (sinapoylcholine), which often accounts for the majority of the total phenolic content. researchgate.netnih.gov Other significant derivatives, such as sinapoyl glucose and sinapoyl malate (B86768), are also present and play various roles in plant development and defense, including acting as UV-B radiation protectants. researchgate.netnih.gov

The seeds of Brassica species are major accumulation sites for sinapate esters, with sinapine being the most abundant, often representing 70% to over 80% of the total phenolic compounds. nih.gov For instance, the sinapine content in B. juncea has been reported to be around 13 mg/g of dry seed weight. nih.gov Following oil extraction, these phenolic compounds become concentrated in the resulting by-products, such as the press cake or meal. researchgate.netcapes.gov.br Canola meal, the co-product of canola oil refining, is consequently a rich source of these compounds, containing high levels of sinapine and other sinapic acid derivatives. mdpi.comnih.gov Studies show that sinapine content can range from 6.11 to 10.11 mg/g in defatted canola meals. nih.gov The concentration of total phenolics in defatted canola seeds, press cakes, and meals can reach up to 22.54 mg/g, 19.71 mg/g, and 16.66 mg/g, respectively, with sinapic acid derivatives forming the bulk of this content. mdpi.com

The concentration of sinapate esters, particularly sinapine, exhibits considerable variation depending on the specific cultivar, genetic factors, and growing environment. researchgate.net Studies on various Brassica species and cultivars have documented a wide range of sinapine content, from 5 to 30 mg/g in rapeseed meal. researchgate.net Research comparing 32 rapeseed samples from eight cultivars (B. napus and B. campestris) grown in four locations found that B. napus cultivars had significantly higher sinapine levels than B. campestris cultivars. cdnsciencepub.com For example, sinapine concentrations in the oil-free meal of different Brassica species showed significant genetic variation. researchgate.net One study of 95 rapeseed mutant lines also revealed significant differences in the content of various sinapate esters, with total sinapine content ranging from 29.86 to 33.68 mg/g in the original cultivars. mdpi.compreprints.org

Processing methods and conditions, especially temperature, also heavily influence the concentration and profile of sinapic acid derivatives in the final meal product. nih.gov Heat treatments during oil processing can cause degradation and transformation of these compounds. mdpi.com For instance, roasting canola seeds at different temperatures and times significantly alters the levels of sinapine and sinapic acid in the resulting defatted meal. nih.gov One study found that the highest sinapine concentration (7572 µg/g DW) in defatted meal was achieved after air frying seeds at 160°C for 5 minutes. nih.govresearchgate.net Conversely, increasing the temperature to 170°C for 20 minutes led to the lowest recovery of sinapine (5940.32 µg/g DW). researchgate.netnih.gov These findings underscore that both genetic makeup and processing parameters are critical determinants of the final sinapate ester composition in Brassica products.

Table 1: Sinapate Ester Content in Various Brassica Species and Products An interactive table summarizing research findings on the concentration of major sinapic acid derivatives.

| Species/Product | Compound | Concentration Range | Source(s) |

|---|---|---|---|

| Brassica napus (Canola) Seeds | Total Phenolics | 16.16–22.54 mg/g (defatted) | nih.gov |

| Brassica napus (Canola) Seeds | Sinapine | 8.65–11.89 mg/g (defatted) | nih.gov |

| Brassica napus (Canola) Meal | Sinapine | 5 to 30 mg/g | researchgate.net |

| Brassica napus (Canola) Meal | Sinapine | 6.11–10.11 mg/g | nih.gov |

| Brassica napus (Canola) Meal | Total Phenolics | 14.56–16.66 mg/g | mdpi.com |

| Brassica juncea (Mustard) Meal | Sinapine | 8.7 mg/g | nih.gov |

| Brassica Cultivars (Oil-free meal) | Sinapine | 0.64 to 1.14 % | ajol.info |

Presence in Seeds and Defatted Meal

Occurrence in Other Plant-Derived Products

While most prominent in the Brassicaceae family, sinapic acid and its esters are also found in other plant-derived products. frontiersin.orgnih.gov For example, sinapic acid itself has been identified in wine, vinegar, and black plums. wikipedia.org Esters of sinapic acid are also present in the anthocyanin structures of various vegetables. In red cabbage, the sinapoyl ester of cyanidin-3-sophoroside-5-glucoside is a major anthocyanin, and complex sinapoylated anthocyanins are also found in broccoli sprouts. csic.es Furthermore, there is evidence that sinapic acid is bound via ester linkages to cell wall polysaccharides, such as arabinoxylans, in cereals and other grasses, although this is less common than ferulic acid cross-linking. agriculturejournals.cz

Accumulation in Agro-Industrial By-products and Wastes

Agro-industrial by-products are significant reservoirs of sinapate esters. frontiersin.orgmendeley.com The process of oil extraction from Brassica seeds concentrates these phenolic compounds into the residual press cake and meal, which are often considered low-value products primarily used for animal feed. researchgate.netcapes.gov.brcore.ac.uk Rapeseed meal, for example, is a well-documented source, with a total phenolic content ranging from 1-2% of its dry matter, the majority of which are sinapate esters. researchgate.netcirad.fr Similarly, mustard seed meal, a residue from mustard production, is rich in these compounds. frontiersin.org The concentration of sinapine in rapeseed meal can constitute 1-2% of the meal's total weight. These by-products represent a substantial, yet often underutilized, source for the recovery of valuable phenolic compounds like sinapic acid and its various esters. frontiersin.orgacademie-sciences.fr

Biosynthesis and Metabolic Pathways of Sinapate Esters in Plants

Integration within the Phenylpropanoid Pathway

The journey to sinapate esters begins with the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant natural products from the aromatic amino acid phenylalanine. researchgate.netnih.gov This pathway is central to the production of essential compounds like lignin (B12514952), flavonoids, and hydroxycinnamic acids, including sinapic acid. nih.govontosight.ai

The synthesis of sinapate derivatives can be broadly divided into three main stages. frontiersin.org The first is the formation of phenylalanine via the shikimate pathway. frontiersin.org The second stage involves the conversion of phenylalanine to the activated intermediate, 4-coumaroyl CoA. frontiersin.org The third stage encompasses the subsequent transformations of 4-coumaroyl CoA to produce the diverse range of sinapate esters. frontiersin.org

The conversion of 4-coumaroyl CoA is a critical juncture in the phenylpropanoid pathway, leading to various phenolic-CoA esters. nih.gov The synthesis of sinapic acid from 4-coumaroyl CoA involves a series of enzymatic reactions. nih.govnih.gov A key step is the transfer of the p-coumaroyl group from 4-coumaroyl CoA to shikimate, a reaction catalyzed by p-hydroxycinnamoyl-CoA:shikimate p-hydroxycinnamoyltransferase (HCT). nih.gov The resulting p-coumaroyl shikimate is then hydroxylated to form caffeoyl shikimate. nih.gov HCT subsequently catalyzes the conversion of caffeoyl shikimate to caffeoyl-CoA. nih.govnih.gov

From caffeoyl-CoA, the pathway continues with a methylation step to yield feruloyl-CoA, which is then converted to coniferaldehyde (B117026). nih.gov A subsequent hydroxylation and another methylation step lead to the formation of sinapaldehyde (B192390), the direct precursor to sinapic acid. nih.gov

Several key enzymes play pivotal roles in the conversion of 4-coumaroyl CoA to sinapic acid and its esters.

HCT (p-Hydroxycinnamoyl-CoA:shikimate p-hydroxycinnamoyltransferase): This enzyme is crucial for the biosynthesis of sinapoylmalate and catalyzes two important steps in the phenylpropanoid pathway. nih.govnih.gov It first facilitates the transfer of the p-coumaroyl group to shikimate and later catalyzes the conversion of caffeoyl shikimate to caffeoyl-CoA. nih.govnih.gov

CMOT (Caffeic acid O-methyltransferase): This enzyme is responsible for the methylation of the 5-hydroxyl group of 5-hydroxyconiferaldehyde (B1237348) to produce sinapaldehyde. nih.gov

REF1 Aldehyde Dehydrogenase (REDUCED EPIDERMAL FLUORESCENCE1): The REF1 gene encodes an aldehyde dehydrogenase that is essential for the synthesis of sinapic acid. researchgate.netnih.gov This enzyme catalyzes the oxidation of sinapaldehyde to sinapic acid. researchgate.netnih.govpurdue.edu Studies on ref1 mutants in Arabidopsis thaliana have shown a significant reduction in sinapate esters, confirming the enzyme's critical role. nih.govpurdue.eduoup.com The REF1 enzyme can also oxidize coniferaldehyde to ferulic acid. nih.govpurdue.edu This finding suggests that the synthesis of ferulic and sinapic acids can occur through the oxidation of their corresponding aldehydes, a route that is the reverse of the traditionally depicted phenylpropanoid pathway. nih.govnih.govpurdue.edu

| Enzyme | Abbreviation | Function in Sinapate Ester Biosynthesis |

| p-Hydroxycinnamoyl-CoA:shikimate p-hydroxycinnamoyltransferase | HCT | Catalyzes the transfer of the p-coumaroyl group to shikimate and the conversion of caffeoyl shikimate to caffeoyl-CoA. nih.govnih.gov |

| Caffeic acid O-methyltransferase | CMOT | Methylates the 5-hydroxyl group of 5-hydroxyconiferaldehyde to yield sinapaldehyde. nih.gov |

| REDUCED EPIDERMAL FLUORESCENCE1 Aldehyde Dehydrogenase | REF1 | Oxidizes sinapaldehyde to form sinapic acid. researchgate.netnih.gov |

Enzymatic Conversions from 4-Coumaroyl CoA

Formation of Major Sinapate Esters (e.g., Sinapoyl Malate (B86768), Sinapoyl Glucose, Sinapine)

Once sinapic acid is synthesized, it is converted into several major ester forms, with sinapoyl malate, sinapoyl glucose, and sinapine (B1681761) being the most prominent in members of the Brassicaceae family. frontiersin.orgnih.gov The relative abundance of these esters is developmentally regulated. nih.gov For instance, leaves primarily contain sinapoylmalate, while seeds accumulate sinapoylcholine (sinapine) and lesser amounts of sinapoylglucose. nih.gov

Sinapoyl Glucose: This ester is a key intermediate in the formation of other sinapate esters. frontiersin.orgdb-thueringen.de It is formed from sinapic acid and UDP-glucose. db-thueringen.de

Sinapoyl Malate: This compound is particularly important for protecting plants from UV-B radiation. frontiersin.orgresearchgate.net It is synthesized from sinapoyl glucose and is found in the leaves of plants like Arabidopsis. nih.govresearchgate.net

Sinapine (Sinapoylcholine): This is the major sinapate ester found in the seeds of many Brassica species. frontiersin.orgnih.gov It is thought to act as a storage compound for choline (B1196258), which is important for seedling growth. researchgate.net

The conversion of sinapic acid into its various esters is facilitated by specific transferase enzymes.

SMT (Sinapoylglucose:malate sinapoyltransferase): This enzyme catalyzes the transfer of the sinapoyl group from 1-O-sinapoyl-β-glucose to malate, resulting in the formation of sinapoyl malate. db-thueringen.denih.gov The activity of SMT is a key step in the pathway that converts sinapine from the seed into sinapoylmalate in the developing seedling. nih.gov

Sinapine Synthase (1-O-sinapoyl-β-D-glucose:choline sinapoyltransferase): Also known as SCT, this enzyme is responsible for the synthesis of sinapine. wikipedia.orgqmul.ac.uk It catalyzes the transfer of the sinapoyl group from 1-O-sinapoyl-β-glucose to choline. db-thueringen.dewikipedia.orgexpasy.org

| Enzyme | Abbreviation | Reaction Catalyzed |

| Sinapoylglucose:malate sinapoyltransferase | SMT | 1-O-sinapoyl-β-glucose + L-malate → Sinapoyl malate + D-glucose db-thueringen.denih.gov |

| Sinapine Synthase (1-O-sinapoyl-β-D-glucose:choline sinapoyltransferase) | SCT | 1-O-sinapoyl-β-glucose + Choline → Sinapine (Sinapoylcholine) + D-glucose wikipedia.orgqmul.ac.uk |

Interplay with Abscisic Acid Homeostasis

Recent research has indicated a connection between sinapic acid metabolism and the plant hormone abscisic acid (ABA), which is a key regulator of seed germination, plant growth, and stress responses. google.com Exogenous application of sinapic acid has been shown to promote seed germination in Arabidopsis thaliana in a dose-dependent manner. science.gov This effect is linked to the influence of sinapic acid on ABA catabolism, leading to reduced levels of active ABA. science.gov

Furthermore, sinapoylcholine, the major sinapate ester in seeds, appears to affect ABA homeostasis during germination and early seedling development. science.gov Mutants that are deficient in the synthesis of sinapate esters exhibit increased sensitivity to ABA during germination. science.gov This suggests that sinapic acid and its esters play a role in modulating the inhibitory effects of ABA, particularly in response to stresses like drought. science.gov

Connection to the Acetate (B1210297) Pathway (Polyketide Pathway)

The biosynthesis of flavonoids, which are also derived from the phenylpropanoid pathway, requires contributions from the acetate pathway (also known as the polyketide pathway). nih.govresearchgate.netoup.com This pathway provides malonyl-CoA, which is essential for the chain elongation step catalyzed by chalcone (B49325) synthase, a key enzyme in flavonoid synthesis. nih.govnih.gov

While the primary backbone of sinapic acid comes from the phenylpropanoid pathway, the broader metabolic network connects these pathways. oup.com The phenylpropanoid pathway and the acetate pathway intersect at the level of primary metabolism, sharing precursors and potentially regulatory mechanisms. nih.govoup.com For instance, the production of both sinapic acid derivatives and flavonoids draws from the same initial pool of phenylpropanoid intermediates. oup.com While a direct role of the acetate pathway in forming the core structure of sinapic acid is not established, the interconnectedness of plant metabolic pathways suggests a coordinated regulation and flow of intermediates between the phenylpropanoid and acetate pathways to produce a diverse array of secondary metabolites.

Malonyl-CoA Provision for Biosynthetic Processes

The biosynthesis of many secondary metabolites, including certain classes of phenylpropanoids that compete with sinapate esters, depends on the availability of malonyl-CoA. uoguelph.canih.gov Malonyl-CoA serves as a critical two-carbon (C2) chain extender in reactions catalyzed by enzymes like chalcone synthase, which is a key enzyme in the flavonoid pathway. uoguelph.canih.gov

The primary source of cytosolic malonyl-CoA is the irreversible carboxylation of acetyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). nih.govmdpi.comwikipedia.org This enzyme is, therefore, fundamental in supplying the necessary building blocks for various biosynthetic processes. nih.gov While sinapate esters themselves are not directly assembled using malonyl-CoA, the pathways that compete for the common precursor, p-coumaroyl-CoA, are heavily reliant on it. nih.govdb-thueringen.de For instance, the synthesis of the flavonoid backbone requires p-coumaroyl-CoA and three molecules of malonyl-CoA. uoguelph.ca Consequently, the regulation of acetyl-CoA carboxylase activity and the resulting pool of malonyl-CoA can influence the metabolic flux, directing precursors either towards flavonoid synthesis or towards the branch leading to sinapic acid and its subsequent esters. nih.govd-nb.info

Table 1: Key Enzymes and Substrates in the Provision of Phenylpropanoid Precursors

| Enzyme | Abbreviation | Substrate(s) | Product | Metabolic Role |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Phenylalanine | Cinnamic acid | Entry point into the phenylpropanoid pathway. ontosight.ai |

| Cinnamate (B1238496) 4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid | Hydroxylation of cinnamic acid. ontosight.ai |

| 4-coumarate:CoA ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA | Activation of p-coumaric acid; creates a key branch-point intermediate. frontiersin.orgontosight.ai |

| Acetyl-CoA carboxylase | ACC | Acetyl-CoA, ATP, Bicarbonate | Malonyl-CoA | Provides the extender units for flavonoid and fatty acid biosynthesis. nih.govmdpi.comwikipedia.org |

Genetic Regulation of Sinapate Ester Biosynthesis

The biosynthesis of sinapate esters is meticulously controlled at the transcriptional level, involving a variety of regulatory proteins, primarily from the R2R3-MYB family of transcription factors. tandfonline.comoup.com These transcription factors can act as either activators or repressors of specific genes within the phenylpropanoid pathway, thereby modulating the accumulation of sinapate esters in response to developmental cues and environmental stimuli like ultraviolet (UV) radiation. tandfonline.comnih.gov

A prominent example of a negative regulator is AtMYB4 in Arabidopsis thaliana. nih.gov AtMYB4 represses the expression of the gene encoding cinnamate 4-hydroxylase (C4H), a critical early enzyme in the pathway. tandfonline.comnih.gov Loss-of-function mutants for AtMYB4 exhibit increased tolerance to UV-B radiation due to higher accumulation of sinapate esters, specifically sinapoyl malate. nih.gov Conversely, overexpression of AtMYB4 leads to reduced levels of these UV-protective compounds. tandfonline.com The expression of AtMYB4 itself is downregulated by UV-B light, suggesting a derepression mechanism for pathway activation. nih.gov Other members of this family, such as AtMYB32, also function as repressors. oup.com

In addition to repressors, other transcription factors are involved in the nuanced regulation of the pathway. The basic leucine (B10760876) zipper transcription factors ELONGATED HYPOCOTYL 5 (HY5) and its homolog (HYH) are crucial for the induction of FERULIC ACID 5-HYDROXYLASE 1 (FAH1). oup.comnih.gov FAH1 is a key enzyme that catalyzes a vital step leading to sinapate synthesis. oup.com This induction is mediated by light photoreceptors, including UVR8, phytochrome, and cryptochrome, highlighting how light signals are translated into protective biochemical responses. oup.comnih.gov

The expression of genes encoding the enzymes for the final steps of esterification, such as sinapoylglucose:choline sinapoyltransferase (SCT) and sinapoylglucose:malate sinapoyltransferase (SMT), is also subject to tight transcriptional control, often in a tissue-specific or developmental manner. db-thueringen.denih.gov For example, in Brassica napus, the expression of BnSCT is primarily restricted to developing seeds, which correlates with the accumulation of sinapine (sinapoylcholine) in this tissue. nih.gov

Table 2: Key Transcription Factors and Genes in the Regulation of Sinapate Ester Biosynthesis in Arabidopsis thaliana

| Regulatory Gene | Encoded Protein | Target Gene(s)/Pathway | Function |

|---|---|---|---|

| AtMYB4 | R2R3-MYB Transcription Factor | C4H (Cinnamate 4-hydroxylase) | Transcriptional repressor; downregulates the phenylpropanoid pathway. tandfonline.comoup.comnih.gov |

| AtMYB7 | R2R3-MYB Transcription Factor | Flavonoid biosynthetic genes | Transcriptional repressor of flavonoid synthesis. oup.com |

| AtMYB32 | R2R3-MYB Transcription Factor | Lignin biosynthesis | Transcriptional repressor. oup.com |

| HY5 / HYH | bZIP Transcription Factors | FAH1 (Ferulic acid 5-hydroxylase) | Transcriptional activators; mediate light-induced expression. oup.comnih.gov |

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| 1,2-disinapoyl-Glc |

| Acetyl-CoA |

| Caffeoyl shikimate |

| Cinnamic acid |

| Coniferaldehyde |

| Coumaroyl glucose |

| Ferulic acid |

| Feruloyl glucose |

| Kaempferol glycosides |

| Malonyl-CoA |

| Naringenin chalcone |

| p-Coumaric acid |

| p-Coumaroyl-CoA |

| p-coumaroyl shikimate |

| Phenylalanine |

| Quercetin glycosides |

| Sinapaldehyde |

| Sinapic acid |

| Sinapic acid acetate |

| Sinapine (Sinapoylcholine) |

| Sinapoyl glucose |

Chemical Synthesis and Derivatization Strategies for Sinapate Esters and Acetylated Analogues

Conventional Synthetic Routes for Sinapic Acid

The synthesis of sinapic acid, a key precursor for its various esters, has been well-established through several conventional methods.

Knoevenagel-Doebner Condensation

The most common and well-established method for synthesizing sinapic acid is the Knoevenagel-Doebner condensation. frontiersin.orgresearchgate.net This reaction involves the condensation of syringaldehyde (B56468) with malonic acid. frontiersin.orgscirp.org Typically, the reaction is carried out in a basic solvent like pyridine (B92270), with a catalyst such as piperidine (B6355638) or aniline. frontiersin.orgresearchgate.netmdpi.com The reaction proceeds via an intermediate dicarboxylic acid, which then undergoes decarboxylation to yield sinapic acid. researchgate.net

However, a significant limitation of this reaction is a subsequent, second decarboxylation that can occur, leading to the formation of an undesired byproduct, 4-vinylsyringol. researchgate.netscirp.org Research has shown that controlling the reaction temperature is crucial to manage this side reaction. Performing the condensation at temperatures below 80°C, optimally around 70°C, can inhibit the formation of 4-vinylsyringol and maximize the yield of sinapic acid, with optimal yields reported to be around 78% after 2.5 hours. researchgate.netscirp.org

Greener Synthesis Methodologies (e.g., Microwave-Assisted, L-Proline Catalysis)

In response to the environmental and health concerns associated with hazardous reagents like pyridine, greener synthetic approaches have been developed. frontiersin.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to the Knoevenagel-Doebner condensation to synthesize sinapic acid and other phenolic acids. frontiersin.orgnih.gov This technique significantly reduces reaction times from hours to minutes and can lead to high conversions (86–99%) and yields (85–97%). nih.govresearchgate.net Optimization of parameters such as temperature, reaction time, and catalyst concentration is key to preventing the thermal decarboxylation to vinylphenols. nih.gov

L-Proline Catalysis: The use of the amino acid L-proline as a catalyst offers a more environmentally benign alternative to traditional amine catalysts. mdpi.comnih.gov L-proline can effectively promote the Knoevenagel-Doebner condensation in greener solvents like ethanol (B145695). nih.govresearchgate.netnih.gov This method avoids the use of toxic pyridine and provides good to excellent yields. mdpi.comiau.ir However, one drawback is that substituting L-proline for piperidine in ethanol may necessitate an additional chromatographic purification step. nih.gov

Table 1: Comparison of Synthetic Routes for Sinapic Acid

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Knoevenagel-Doebner | Syringaldehyde, Malonic Acid, Pyridine/Piperidine | Well-established, good yields | Use of toxic solvents/catalysts, formation of 4-vinylsyringol byproduct | frontiersin.org, researchgate.net, scirp.org |

| Microwave-Assisted | Syringaldehyde, Malonic Acid, Piperidine, Toluene | Drastically reduced reaction times, high yields | Requires specialized equipment, potential for side reactions at high temp. | frontiersin.org, nih.gov |

| L-Proline Catalysis | Syringaldehyde, Malonic Acid, L-Proline, Ethanol | Avoids toxic pyridine, uses a green catalyst and solvent | May require extra purification steps | nih.gov, mdpi.com, iau.ir |

Targeted Synthesis of Sinapate Esters (e.g., Sinapine (B1681761), Sinapoyl Malate (B86768), Sinapoyl Glucose)

Sinapic acid serves as the foundational molecule for a variety of naturally occurring esters, and targeted synthetic strategies have been developed to produce them.

Sinapoyl Malate: This ester is biosynthesized in plants from sinapoyl glucose. nih.gov A total synthesis was developed using a convergent approach, starting from sinapic acid and a protected malate moiety. nih.gov While this method provides the pure product, it involves multiple protection/deprotection steps and uses toxic solvents. nih.gov A more sustainable, protecting-group-free procedure has been devised based on the Knoevenagel-Doebner condensation of syringaldehyde and a malic monomalonate ester, resulting in higher yields. nih.govrsc.org

Sinapoyl Glucose: The synthesis of 1-O-sinapoyl-β-D-glucose can be achieved through both enzymatic and chemical routes. Enzymatic synthesis uses the enzyme sinapate 1-glucosyltransferase to catalyze the reaction between sinapic acid and UDP-glucose. researchgate.netqmul.ac.uk However, reported yields for this biochemical approach can be low. nih.gov A highly efficient chemical synthesis involves the stereoselective glycosylation between a protected glycosyl donor and a 4-O-chloroacetylated sinapic acid. frontiersin.org Subsequent mild cleavage of the chloroacetyl group furnishes sinapoyl glucose in high yields, though the method does require multiple protection/deprotection steps. frontiersin.orgnih.gov

Table 2: Overview of Sinapate Ester Synthesis

| Ester | Synthetic Strategy | Key Features | Citations |

|---|---|---|---|

| Sinapine | Proline-mediated Knoevenagel-Doebner | Two-step, sustainable process using Meldrum's acid and choline (B1196258) chloride; 52% overall yield. | researchgate.net, nih.gov, acs.org |

| Sinapoyl Malate | Knoevenagel-Doebner from syringaldehyde and malic monomalonate ester | Protecting-group-free, sustainable, and provides higher yields than previous methods. | nih.gov, rsc.org |

| Sinapoyl Glucose | Stereoselective glycosylation | Uses protected glycosyl donor and 4-O-chloroacetylated sinapic acid; provides high yields but requires multiple steps. | frontiersin.org, nih.gov |

Acetylating Strategies for Sinapate Esters

Acetylation is a common derivatization strategy used to modify the properties of sinapate esters, often by converting the phenolic hydroxyl group into an acetate (B1210297) ester.

Acetylation of Existing Sinapate Esters (e.g., Acetylated 2-Ethylhexyl Sinapate Synthesis)

The acetylation of a pre-synthesized sinapate ester is a direct method for producing acetylated analogues. A key example is the synthesis of acetylated 2-ethylhexyl sinapate. In this procedure, 2-ethylhexyl sinapate is dissolved in acetic anhydride (B1165640) and stirred to achieve the acetylation of the phenolic hydroxyl group. mdpi.comresearchgate.net This reaction yields acetylated 2-ethylhexyl sinapate as a pale-yellow oil with a reported yield of 83%. researchgate.net

Similarly, other sinapate esters can be acetylated. The acetylation of the 4-hydroxyl group of sinapic acid phenethyl ester (SAPE) has been reported as part of structure-activity relationship studies. nih.govacs.org Another method describes the synthesis of 4-acetoxy-sinapinic acid by heating syringaldehyde with acetic anhydride and sodium acetate. google.com

Methodological Approaches for Acetate Derivatization

The derivatization of molecules to form acetates is a fundamental transformation in organic synthesis. The most common method for acetylating a hydroxyl group, such as the phenol (B47542) on a sinapate ester, is treatment with acetic anhydride. researchgate.netcerealsgrains.org This reaction is often performed in the presence of a base, like pyridine, which acts as a solvent and catalyst, or a solid catalyst like sodium acetate. google.comresearchgate.net

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary. Acetylation can be achieved by heating the sample with a mixture of pyridine and acetic anhydride. cerealsgrains.org In other synthetic contexts, the reaction can be carried out by heating the substrate with acetic anhydride, sometimes with an acid catalyst like p-toluenesulfonic acid, to acetylate both hydroxyl and amino groups. google.com The derivatization of carboxylic acids to esters for analysis can be achieved using reagents like methyl chloroformate (MCF) in the presence of an alcohol (e.g., 1-propanol) and pyridine. nih.gov

Derivatization for Analytical and Functional Studies

The derivatization of sinapic acid and its related esters is a critical strategy employed in chemical analysis and for the exploration of their functional properties. These chemical modifications are designed to alter the physicochemical characteristics of the parent molecule, which can facilitate more effective analysis or help elucidate structure-activity relationships.

For analytical purposes, particularly in gas chromatography (GC), derivatization is often necessary. dss.go.th Phenolic acids like sinapic acid are generally nonvolatile; derivatization increases their volatility and thermal stability, making them suitable for GC-based separation and detection. dss.go.th While high-performance liquid chromatography (HPLC) can often be used for the direct analysis of underivatized phenolic compounds, GC methods require a derivatization step. dss.go.th A common technique involves silylation, for instance, using N,O-bis(trimethylsilyl)acetamide to derivatize phenolic acids before injection into a GC-Mass Spectrometry (GC-MS) system. nih.gov Another relevant method involves acid hydrolysis of a sample, followed by acetic derivatization and subsequent GC analysis, which has been used for the structural determination of sinapic acid derivatives. acs.org

In the context of functional studies, derivatization is a powerful tool for creating analogues of sinapic acid to investigate how specific structural features influence biological activity. By systematically modifying the parent structure, researchers can probe the molecular interactions that underpin its effects. For example, a series of novel sinapic acid derivatives were synthesized to evaluate their potential as anti-inflammatory agents. brieflands.com This was achieved by coupling sinapic acid with various substituted 2-(1H-benzo[d]imidazol-1-yl)ethan-1-amines. brieflands.com The synthesis involved activating the carboxylic acid group of sinapic acid, often with reagents like oxalyl chloride, followed by amide bond formation with the respective amine. brieflands.com This approach allows for the introduction of diverse chemical moieties to the sinapic acid backbone, enabling a systematic study of how these changes affect its functional properties.

Detailed findings from a study on the synthesis of sinapic acid-benzimidazole derivatives are presented below.

| Final Compound | Starting Amine Derivative | Yield (%) |

|---|---|---|

| 7a | 6a | 83 |

| 7b | 6b | 73 |

| 7h | 6h | 84 |

This table summarizes the yields for select synthesized sinapic acid derivatives (7a, 7b, 7h) from their corresponding amine precursors (6a, 6b, 6h) as reported in a study exploring new anti-inflammatory agents. brieflands.com

Another synthetic modification for functional studies is the laccase-mediated dimerization of sinapic acid, which has been used to produce compounds like 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) for further investigation. tandfonline.com Such chemo-enzymatic strategies create novel structures based on the sinapic acid scaffold, opening avenues for exploring new functional applications.

Extraction and Purification Methodologies for Sinapate Esters from Biomass

Conventional Solvent Extraction Techniques

Conventional solvent extraction remains a primary method for the recovery of phenolic compounds, including sinapate esters, from plant biomass due to its simplicity and cost-effectiveness. nih.gov This technique involves the use of various solvents to dissolve and separate the target compounds from the solid plant matrix. nih.gov

Hydro-alcoholic Liquid/Solid Extraction (e.g., Ethanol (B145695), Methanol)

Hydro-alcoholic mixtures, particularly aqueous solutions of ethanol and methanol (B129727), are commonly used for the extraction of sinapate esters. nih.govmdpi.com These solvents are effective in dissolving phenolic compounds due to their polarity. researchgate.net While both are effective, ethanol is often preferred due to its lower toxicity compared to methanol, making it a more suitable choice for applications in the food and pharmaceutical industries. nih.govnih.gov The extraction process typically involves soaking the plant material in the solvent, followed by separation of the liquid extract. nih.gov Studies have shown that a mixture of methanol and water can yield a high recovery of phenolic compounds from rapeseed meal. researchgate.net

Optimization of Extraction Conditions (e.g., Temperature, Solvent Concentration, pH)

The efficiency of solvent extraction is significantly influenced by several factors, including temperature, the concentration of the solvent, and the pH of the extraction medium. mdpi.com

Temperature: Increasing the extraction temperature generally enhances the solubility of sinapate esters and improves extraction yield. nih.gov However, excessively high temperatures can lead to the degradation of these compounds. nih.gov For instance, studies on mustard bran have identified optimal extraction temperatures between 55°C and 75°C. nih.gov

Solvent Concentration: The ratio of alcohol to water in the solvent mixture is a critical parameter. Research indicates that an ethanol concentration of approximately 60% to 70% in water provides optimal recovery of sinapine (B1681761) and other sinapic acid derivatives from mustard and rapeseed bran. nih.govmdpi.com

pH: The pH of the extraction solvent plays a crucial role in the type of sinapate ester recovered. Acidic conditions (pH 2) have been shown to favor the extraction of sinapine, while alkaline conditions (pH 12) promote the hydrolysis of sinapine to sinapic acid. mdpi.com This allows for the selective extraction of specific sinapate esters by adjusting the pH.

Table 1: Optimal Conditions for Conventional Solvent Extraction of Sinapate Esters

| Parameter | Optimal Range/Condition | Source(s) |

| Solvent | 60-70% Aqueous Ethanol | nih.govmdpi.com |

| Temperature | 55-75 °C | nih.gov |

| pH for Sinapine | Acidic (pH 2) | mdpi.com |

| pH for Sinapic Acid | Alkaline (pH 12) | mdpi.com |

Advanced Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and the use of large solvent volumes, several advanced extraction technologies have been developed. These methods offer improved efficiency and are often considered more environmentally friendly. nih.govtandfonline.com

Ultrasound-Assisted Extraction

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the matrix, enhancing solvent penetration and mass transfer of the target compounds. researchgate.net This technique has been shown to significantly reduce extraction time compared to conventional methods. nih.gov For example, a study on Brassica juncea meal demonstrated that UAE under mild conditions (70% ethanol/water for 30 minutes at 25°C) yielded comparable results to a 7-day conventional extraction. nih.gov The efficiency of UAE is influenced by parameters such as temperature, ethanol concentration, sonication duration, and the solvent-to-material ratio. nih.gov

Microwave-Assisted Extraction

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material, leading to the rupture of plant cells and the release of target compounds. mdpi.com This method is known for its speed and efficiency. dntb.gov.uaresearchgate.net The choice of solvent is critical in MAE, with studies showing that methanol and ethanol can have different efficiencies depending on the target compound and temperature. mdpi.com For instance, the extraction of canolol, a derivative of sinapic acid, was optimized at 151°C with methanol and 170°C with ethanol. dntb.gov.ua However, a drawback of MAE is the potential for thermal degradation of compounds if the temperature is not carefully controlled. nih.gov

High-Pressure Accelerated Solvent Extraction

High-Pressure Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is a technique that uses high temperatures (up to 200°C) and pressures (0.3 to 20 MPa) to maintain the solvent in a liquid state above its boiling point. wikipedia.orgthermofisher.com These conditions increase the solubility and diffusion rate of the analytes, resulting in a more rapid and efficient extraction with reduced solvent consumption. nih.govwikipedia.org Aqueous alcoholic extraction of phenolics from biomass at high temperatures (140–180°C) and pressures has been shown to yield better results than conventional methods. nih.govresearchgate.net However, similar to MAE, high temperatures in ASE can lead to the degradation of sinapic acid into other compounds. nih.govresearchgate.net

Table 2: Comparison of Advanced Extraction Technologies for Sinapate Esters

| Technology | Principle | Advantages | Disadvantages | Source(s) |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls | Reduced extraction time, mild conditions | Optimization of multiple parameters required | nih.gov |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and sample | Rapid, efficient | Potential for thermal degradation, higher equipment cost | nih.govmdpi.comdntb.gov.ua |

| High-Pressure Accelerated Solvent Extraction (ASE) | High temperature and pressure enhance extraction | Fast, reduced solvent use, high efficiency | Potential for thermal degradation, high equipment cost | nih.govwikipedia.orgresearchgate.net |

Purification Techniques for Sinapate Esters from Biomass

Following the initial solid-liquid extraction of sinapate esters and other phenolic compounds from biomass using solvents like water/alcohol mixtures, a purification step is essential. nih.govfrontiersin.org The initial extracts often contain a variety of non-phenolic compounds, including proteins, carbohydrates, and glucosinolates, which necessitates further processing to achieve the desired purity of sinapic acid and its derivatives. nih.gov The three most prevalent technologies employed for this purification are membrane processes, liquid-liquid extraction, and adsorption chromatography. nih.gov

Membrane Processes

Membrane processes serve as an effective method for isolating and purifying phenolic compounds, including sinapate esters, from crude biomass extracts. nih.govresearchgate.net This technology involves filtering the extracts through a series of selected membranes to separate molecules based on size and other properties. frontiersin.org

The process typically involves the following steps:

Initial extraction from biomass, often under alkaline conditions. frontiersin.org

Multiple filtration stages using specialized membranes. frontiersin.org

Adjustment of pH between filtration steps; an acidic pH is often required to effectively separate the target sinapic acid from proteins and other impurities. frontiersin.org

Membrane filtration is recognized as a rapid and efficient purification technique, with reported process efficiencies ranging from 70% to 90%. frontiersin.org However, a significant drawback is that the final purity of the product is generally lower than what can be achieved with adsorption chromatography. frontiersin.org Despite this, membrane processes remain a valuable tool in the large-scale purification of sinapate esters. researchgate.netresearchgate.net

Table 1: Overview of Membrane Process for Sinapate Ester Purification

| Parameter | Description | Source |

|---|---|---|

| Objective | Isolate desired phenolic compounds from crude extracts. | nih.govfrontiersin.org |

| Typical Feed | Alkaline extracts of Brassica biomass. | frontiersin.org |

| Key Step | Multi-stage filtration through selected membranes. | frontiersin.org |

| Critical Factor | pH adjustment (acidification) to precipitate proteins. | frontiersin.org |

| Reported Efficiency | 70% - 90% | frontiersin.org |

| Limitation | Lower final purity compared to adsorption chromatography. | frontiersin.org |

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a fundamental separation technique widely used as a preparatory step in the purification and analysis of phenolic compounds from plant extracts. nih.govphenomenex.com The principle of LLE is based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.com

In the context of sinapate ester purification, LLE partitions compounds based on their polarity. phenomenex.com Polar compounds tend to remain in the aqueous phase, while less polar compounds, like many sinapate esters, will move into the organic phase. phenomenex.com This method is particularly effective for sample cleanup, concentration, and isolation of specific analytes before further analysis, such as chromatography. nih.govphenomenex.com While it is a foundational technique, its primary role is often in sample preparation rather than as a final, high-purity polishing step. nih.gov

Adsorption Chromatography

Adsorption chromatography is a highly effective, albeit more resource-intensive, method for purifying sinapate esters to a high degree. nih.govfrontiersin.org It is often considered the conventional method when high purity is the primary objective. frontiersin.org The technique separates chemical substances based on their differential adsorption to a solid stationary phase.

Various adsorbent materials have been utilized in the purification of sinapate esters:

Cation-exchange Resins : One study demonstrated the use of a cation-exchange resin (Amberlite) which served a dual role as both an adsorber and a catalyst in the preparation of purified sinapate ethyl ester from rapeseed meal extracts. researchgate.net This method can effectively trap cationic species, aiding in purification. researchgate.net

Polyamide Resins : Polyamide SC6 has been used as a chromatographic medium for purifying sinapate esters, with compounds eluted using a stepwise gradient of aqueous methanol. db-thueringen.de

Though it can be more time-consuming and costly compared to membrane filtration, adsorption chromatography remains the preferred method for achieving high-purity sinapic acid and its derivatives. frontiersin.org

Application of QuEChERS Method with Acetate (B1210297) for Phenolic Compound Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined extraction technique that has proven effective for isolating phenolic compounds from complex plant matrices. scielo.brscielo.br Originally developed for pesticide residue analysis, its application has expanded to include other analytes. dphen1.com

A modified version of the QuEChERS method that utilizes an acetate buffer has been specifically developed and validated for the extraction of various phenolic compounds, including sinapic acid. scielo.brscielo.br Studies have shown that the acetate version of the QuEChERS method results in higher extraction yields for phenolic compounds when compared to the original or citrate-buffered versions. scielo.brresearchgate.net This enhanced efficiency is attributed to the lower pH of the acetate buffer (pH 4.8), a condition under which phenolic compounds exhibit greater stability. scielo.br

The validated QuEChERS acetate method for phenolic compound extraction from a sample like red sweet pepper involves the following key steps: scielo.brscielo.br

Extraction : 10.0 g of the sample is homogenized with 10.0 mL of 1% (v/v) acetic acid in acetonitrile. scielo.br

Salting-out/Partitioning : Anhydrous magnesium sulfate (B86663) (MgSO₄) (4.0 g) and sodium acetate (CH₃COONa) (1.0 g) are added to induce phase separation. scielo.br

Dispersive Solid-Phase Extraction (d-SPE) Clean-up : An aliquot of the supernatant is transferred to a tube containing a mixture of sorbents to remove interfering substances. A combination of 150 mg of anhydrous MgSO₄, 50 mg of octadecylsilane (B103800) (C18), and 7.5 mg of graphitized carbon black (GCB) has been shown to effectively remove interferents like carotenoids without significantly retaining the target phenolic compounds. scielo.brresearchgate.net

The method demonstrated good performance with recoveries in the range of 82-103% and a precision (relative standard deviation) of ≤ 15%. scielo.brresearchgate.net

Table 2: Optimized QuEChERS Acetate Method for Phenolic Compound Extraction

| Step | Reagents and Parameters | Purpose | Source |

|---|---|---|---|

| 1. Sample Homogenization | 10.0 g sample + 10.0 mL of 1% (v/v) acetic acid in acetonitrile. | Initial extraction of phenolic compounds. | scielo.brscielo.br |

| 2. Liquid-Liquid Partitioning | Addition of 4.0 g anhydrous MgSO₄ and 1.0 g CH₃COONa. | To induce phase separation between the aqueous and organic (acetonitrile) layers. | scielo.brscielo.br |

| 3. d-SPE Clean-up | 1.0 mL supernatant with 150 mg MgSO₄, 50 mg C18, and 7.5 mg GCB. | Removal of interfering compounds (e.g., pigments, lipids) from the extract. | scielo.br |

Analytical and Quantification Techniques for Sinapic Acid and Its Esters, Including Acetylated Forms

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds from diverse and complex matrices. researchgate.netpan.olsztyn.pl It is the most popular and widely used method for quantifying sinapic acid and its derivatives. researchgate.netpan.olsztyn.pl The technique separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase pumped at high pressure, allowing for the efficient separation of individual phenolics from a mixture. pan.olsztyn.pl

HPLC coupled with a Diode Array Detector (DAD) is a powerful and common configuration for analyzing phenolic acids. nih.govagriculturejournals.cznih.gov The DAD detector acquires a full UV-Vis spectrum for each point in the chromatogram, which is invaluable for peak identification and purity assessment. agriculturejournals.cz Phenolic acids in an extract can be identified by comparing their retention times and UV spectra with those of authentic standards. pan.olsztyn.pl For sinapic acid and its derivatives, the chromatograms are typically monitored at wavelengths between 320 nm and 330 nm, corresponding to a characteristic absorption maximum. nih.govdss.go.th

A validated HPLC-DAD method for the determination of sinapic acid derivatives in canola extracts utilized a gradient elution system with a water-methanol-ο-phosphoric acid solution. researchgate.netnih.gov The method demonstrated excellent linearity and recovery. nih.gov Validation parameters for this method are detailed below.

Table 1: HPLC-DAD Method Validation for Sinapic Acid Derivatives

| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Detection Limit (µg/mL) | Quantification Limit (µg/mL) | Recovery |

|---|---|---|---|---|---|

| Sinapine (B1681761) | 0.20–200.00 | 1.00 | 0.20 | 0.50 | >98.0% |

| Sinapoyl Glucose | 0.20–200.00 | 0.99 | 0.40 | 0.80 | >98.0% |

| Sinapic Acid | 0.20–200.00 | 1.00 | 0.20 | 0.50 | >98.0% |

Data sourced from Khattab et al. (2009). nih.gov

Reversed-Phase HPLC (RP-HPLC) is the most frequently used chromatographic mode for the separation of sinapic acid and its esters. pan.olsztyn.plnih.govgoogle.com This technique employs a non-polar stationary phase, typically a silica (B1680970) support chemically modified with C18 (octadecyl) alkyl chains, and a polar mobile phase. pan.olsztyn.plresearchgate.net The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.

A typical RP-HPLC setup for sinapic acid analysis involves a C18 column and a gradient elution. nih.govresearchgate.netjapsonline.com The mobile phase often consists of an aqueous solvent (like water with an acidifier such as phosphoric acid or formic acid to ensure the phenolic acids are in their non-ionized form) and an organic modifier (such as methanol (B129727) or acetonitrile). nih.govmdpi.com For instance, one method used a gradient of water/methanol with 1.2% o-phosphoric acid (Solvent A) and 100% methanol with 0.1% o-phosphoric acid (Solvent B) on a C18 column to successfully separate sinapic acid derivatives in canola extracts. nih.gov

HPLC with Diode Array Detection (DAD)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers significant advantages in speed, resolution, sensitivity, and selectivity over conventional HPLC. nih.gov UHPLC uses columns with smaller particle sizes (<3 µm), which allows for faster analyses and better separation efficiency. mdpi.com The coupling of UHPLC with a mass spectrometer, particularly a triple quadrupole (QqQ) instrument, provides a highly sensitive and specific detection system suitable for the accurate quantification of target compounds, even at very low concentrations in complex biological samples. nih.gov

A UHPLC-MS/MS method was developed for the simultaneous quantification of eight phenolic acids, including sinapic acid, in the fruiting bodies of Sanghuangporus baumii. nih.gov The analysis was performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode, which enhances selectivity by monitoring a specific precursor ion to product ion transition for each analyte. nih.gov The electrospray ionization (ESI) source is commonly used for ionizing phenolic acids, often in negative ion mode ([M-H]⁻). nih.gov

Table 2: Exemplary UHPLC-MS/MS Parameters for Sinapic Acid Analysis

| Parameter | Value |

|---|---|

| Ionization Mode | Negative ESI |

| Precursor Ion (m/z) | 223.0 |

| Product Ion (m/z) | 208.0 |

| Fragmentor (V) | 121 |

| Collision Energy (V) | 13 |

Data sourced from Wang et al. (2023). nih.gov

This technique has also been successfully applied to identify various sinapoyl conjugates in defatted Oriental mustard seed meal by analyzing their retention time, UV spectra, and MS fragmentation patterns. a-z.lu

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that serves as a rapid, cost-effective, and environmentally friendly alternative to HPLC for the quantification of sinapic acid. impactfactor.orgresearchgate.net The method involves spotting the sample on a high-performance plate (the stationary phase), which is then developed in a chamber containing a suitable mobile phase. impactfactor.orgresearchgate.net

A validated HPTLC method for the quantification of sinapic acid in Camelina defatted seed cake involved an aluminum plate pre-coated with silica gel F254 as the stationary phase. impactfactor.orgresearchgate.net After development, the plate is scanned with a densitometer at a specific wavelength to quantify the compounds based on the intensity of the spots. impactfactor.orgresearchgate.net For sinapic acid, densitometric evaluation is typically performed in the UV range of 254-336 nm. impactfactor.orgresearchgate.net The identity of sinapic acid is confirmed by comparing the Rf value of the spot in the sample with that of a standard. impactfactor.orgbanglajol.info

Table 3: HPTLC Method for Sinapic Acid Quantification in Camelina Seed Cake

| Parameter | Description |

|---|---|

| Stationary Phase | Pre-coated TLC plate (Silica gel F254) |

| Mobile Phase | Ethyl acetate (B1210297): Ethyl methyl ketone: Formic acid: water |

| Detection | Densitometric evaluation at 254-336 nm |

| Rf Value of Sinapic Acid | 0.91 (± 0.02) |

| Linearity (Correlation Coefficient) | R = 99.9952 % |

Data sourced from Kumar et al. (2019). impactfactor.org

Spectrophotometric Assays for Total Phenolics and Specific Derivatives

Spectrophotometric assays are relatively simple and widely used techniques for the quantification of total phenolic content in plant extracts. nih.gov The most common of these is the Folin-Ciocalteu assay. nih.gov This method is based on a chemical reduction reaction where the Folin-Ciocalteu reagent, containing tungsten and molybdenum, is reduced by phenolic compounds in an alkaline medium, resulting in a blue-colored product. nih.gov The intensity of the blue color, measured spectrophotometrically at an absorbance of around 725-750 nm, is proportional to the total amount of phenolic compounds present. nih.govpan.olsztyn.pl

The results of this assay are often expressed as equivalents of a standard phenolic compound, such as gallic acid equivalents (GAE) or, pertinently, sinapic acid equivalents (SAE). nih.govpan.olsztyn.pl Using sinapic acid for the calibration curve allows for the total phenolic content to be reported in terms of this specific hydroxycinnamic acid. nih.gov It is important to note that while this assay is excellent for determining the total phenolic content, it is not specific and does not distinguish between different phenolic compounds. dss.go.th The quantification of specific derivatives like sinapic acid or its esters requires separation by a chromatographic technique like HPLC prior to detection. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Acetylated Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful technique for the complete structural elucidation of organic molecules, including natural products and their synthetic derivatives. researchgate.netuq.edu.au It is particularly vital for determining the precise structure of acetylated compounds, such as acetylated sinapic acid esters. researchgate.netnih.gov

The structural analysis of an acetylated derivative is performed using a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HMQC, HMBC). nih.gov O-acetylation causes significant and predictable changes in the NMR spectrum. nih.gov Specifically, it induces a strong downfield shift (a move to a higher ppm value) in the signals of protons that are attached to the same carbon as the newly introduced acetyl group. nih.gov

The number and position of acetyl groups on a molecule can be inferred from:

The number of distinct acetyl-methyl singlets that appear in the ¹H NMR spectrum. nih.gov

The characteristic chemical shifts of these acetyl-methyl protons. nih.gov

The downfield shifts observed for the neighboring skeletal protons. nih.gov

In a study on sinapic acid esters from Raphanus sativus, samples were acetylated with acetic anhydride (B1165640) in pyridine (B92270) to aid in structural analysis. researchgate.net The ¹H-NMR spectrum of the resulting acetate derivative, recorded in a solvent like CDCl₃, provided crucial data for confirming the structure. researchgate.net This approach is a powerful tool for the unambiguous structural analysis of underivatized and derivatized carbohydrate chains and other complex natural products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many phenolic compounds, including sinapic acid and its esters, are not inherently volatile enough for direct GC analysis. mdpi.com To overcome this limitation, a crucial derivatization step is employed to convert these non-volatile compounds into more volatile and thermally stable derivatives. mdpi.comd-nb.info This process involves chemically modifying the functional groups, such as hydroxyl and carboxyl groups, that are responsible for the low volatility of the parent compounds. d-nb.info

For sinapic acid and its esters, including acetylated forms, the most common derivatization technique is silylation. mdpi.comcerealsgrains.org This involves replacing the active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) mixed with trimethylchlorosilane (TMCS), or N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are frequently used for this purpose. d-nb.infonih.gov The resulting TMS derivatives are significantly more volatile and produce characteristic mass spectra that aid in their identification and quantification. cerealsgrains.org

Another derivatization method that can be employed is acetylation, where acetic anhydride is used to convert hydroxyl groups to their acetylated forms, thereby increasing their volatility. lynchburg.edu

Detailed Research Findings

Numerous studies have successfully utilized GC-MS with derivatization for the analysis of sinapic acid and its derivatives in various matrices. For instance, a method was developed for the determination of various flavonoids and phenolic and benzoic acids, including sinapic acid, in human plasma. nih.gov The procedure involved extraction with ethyl acetate followed by derivatization with BSTFA and TMCS, allowing for the separation and quantification of the trimethylsilyl derivatives by GC-MS. nih.gov This method proved to be simple, specific, and sensitive for bioavailability and pharmacokinetic studies. nih.gov

In the analysis of plant extracts, GC-MS after silylation has been shown to provide more accurate identification of phenolic compounds compared to HPLC with UV detection. mdpi.com A study on aromatic plants demonstrated the effective separation and identification of silylated phenolic compounds, including sinapic acid. mdpi.com Similarly, the analysis of traditional balsamic vinegar involved a specific extraction method followed by derivatization with bis(trimethylsilyl)trifluoroacetamide (BTSFA) to identify nine phenolic acids, including sinapic acid, via GC-MS. researchgate.net

Research on cereal grains has also highlighted the utility of GC-MS with derivatization. One study detailed a comprehensive protocol for the metabolomic profiling of phenolics and organic acids in wheat, barley, oat, and rye. mdpi.com The method involved acidic hydrolysis followed by a novel trimethylsilylation method using trimethylsilyl cyanide (TMSCN) before GC-MS analysis. mdpi.com This approach enabled the semi-quantitative detection of numerous analytes, with ferulic, caffeic, and sinapic acids and their esters being the main phenolics identified. mdpi.com

The table below summarizes the key aspects of GC-MS with derivatization for the analysis of sinapic acid and its related compounds based on various research findings.

| Parameter | Description |

| Derivatization Reagents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + trimethylchlorosilane (TMCS) nih.gov, N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) d-nb.info, bis(trimethylsilyl)trifluoroacetamide (BTSFA) researchgate.net, Trimethylsilyl cyanide (TMSCN) mdpi.com |

| Derivatization Process | Replacement of active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group to increase volatility. nih.gov |

| GC Column | Typically a non-polar or semi-polar capillary column, such as a DB-5 or ZB 5MSi column, is used for separation. cerealsgrains.orgmdpi.com |

| Mass Spectrometry | Electron Impact (EI) ionization is commonly used, with mass spectra recorded to identify and quantify the derivatized compounds. mdpi.com |

| Applications | Analysis of sinapic acid and its derivatives in human plasma nih.gov, plant extracts mdpi.com, traditional balsamic vinegar researchgate.net, and cereals mdpi.com. |

Biological Activities and Mechanistic Research of Sinapate Esters, Including Acetylated Analogues in Vitro and in Planta Studies

Antioxidant Activity and Mechanisms

Sinapic acid and its esters, including acetylated forms, are recognized for their significant antioxidant properties. researchgate.net This activity is primarily attributed to their chemical structure, particularly the phenolic ring and its substituents, which enable them to counteract oxidative stress through various mechanisms. mdpi.comresearchgate.net

Free Radical Scavenging Capabilities (e.g., DPPH, ABTS, Superoxide)

Sinapic acid and its derivatives have demonstrated potent capabilities in scavenging a variety of free radicals. In vitro assays are commonly used to quantify this activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: Sinapic acid effectively scavenges the stable DPPH radical. Studies have shown that its scavenging activity is concentration-dependent. For instance, at a molar ratio of 0.2 and 0.5 of sinapic acid to DPPH, the radical scavenging activity was 33.2% and 88.4%, respectively. frontiersin.org In another study, sinapic acid demonstrated an IC50 value (the concentration required to scavenge 50% of the radicals) of 0.18 µg/mL in the DPPH assay. biomedres.us Co-amorphous systems of sinapic acid with lysine (B10760008) have shown an even lower DPPH IC50 of 0.049 mg·mL−1, indicating enhanced activity. mdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging: Sinapic acid and its esters also show strong activity against the ABTS radical cation. researchgate.net Research has indicated that sinapic acid exhibits higher ABTS radical scavenging activity compared to some other phenolic acids. scielo.br One study reported that sinapic acid had an ABTS scavenging activity of 86.5% at a 50 µM concentration. researchgate.net

Superoxide (B77818) Radical (O₂⁻) Scavenging: The ability to scavenge superoxide radicals is a crucial antioxidant property, as these radicals are precursors to other reactive oxygen species. scielo.br Sinapic acid has been found to be an effective scavenger of superoxide radicals. researchgate.net At a concentration of 50 µM, sinapic acid exhibited an 88.6% scavenging activity against superoxide radicals. researchgate.net

Table 1: Free Radical Scavenging Activity of Sinapic Acid

| Radical | Assay Conditions | Scavenging Activity | Reference |

|---|---|---|---|

| DPPH | Molar ratio (Sinapic Acid:DPPH) = 0.5 | 88.4% | frontiersin.org |

| DPPH | IC50 | 0.18 µg/mL | biomedres.us |

| ABTS | 50 µM concentration | 86.5% | researchgate.net |

| Superoxide (O₂⁻) | 50 µM concentration | 88.6% | researchgate.net |

Mechanisms of Action (e.g., Electron Donation, Hydrogen Atom Transfer)

The antioxidant activity of sinapic acid and its esters is executed through several key mechanisms, primarily involving the donation of a hydrogen atom or an electron to neutralize free radicals.

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby quenching it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. mdpi.comfrontiersin.org In non-polar or weakly polar solvents like ethyl acetate (B1210297), the HAT mechanism is considered the predominant pathway for the antioxidant action of hydroxycinnamic acids. agriculturejournals.cz

Electron Donation (Single Electron Transfer - Proton Transfer, SET-PT): In the SET-PT mechanism, the antioxidant first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton. The ionization potential (IP) of the antioxidant is a key parameter for this mechanism, with a lower IP indicating a greater ease of electron donation. mdpi.com

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar, protic solvents like methanol (B129727). It involves the initial deprotonation of the phenolic hydroxyl group, followed by electron transfer from the resulting phenoxide anion to the free radical. mdpi.comagriculturejournals.cz Studies on the reaction of sinapic acid with DPPH in methanol support the SPLET mechanism. acs.org The presence of a carboxylic acid group can suppress this mechanism, while esterification can enhance it by facilitating deprotonation of the phenolic hydroxyl group. acs.org

The specific mechanism that prevails is influenced by factors such as the structure of the antioxidant, the nature of the free radical, and the polarity of the solvent. agriculturejournals.cz

Inhibition of Lipid Peroxidation and Oxidative Stress

Sinapic acid and its derivatives are effective inhibitors of lipid peroxidation, a key process in cellular damage caused by oxidative stress. mdpi.com Lipid peroxidation involves a chain reaction of free radicals attacking lipids, leading to the formation of harmful products like malondialdehyde (MDA) and lipid hydroperoxides. nih.gov

Inhibition of Lipid Hydroperoxide Formation: Sinapic acid has been shown to be more effective than α-tocopherol and ferulic acid in suppressing the formation of hydroperoxides during the oxidation of methyl linoleate. nih.gov It can also inhibit the formation of hydroperoxides in purified rapeseed oil. nih.gov

Reduction of MDA Levels: In various in vivo models of oxidative stress, treatment with sinapic acid has been shown to significantly decrease the levels of MDA, a marker of lipid peroxidation. mdpi.comnih.gov For instance, in rats subjected to lead acetate-induced nephrotoxicity, sinapic acid administration reduced elevated MDA levels. nih.gov

Protection of LDL from Oxidation: Sinapic acid can protect low-density lipoprotein (LDL) from oxidation, a critical event in the development of atherosclerosis. It has shown higher antioxidant activity in an LDL model system compared to its decarboxylation product, 4-vinylsyringol. nih.gov It also effectively prevents LDL modification by peroxynitrite. acs.org

Modulation of Antioxidant Enzymes (e.g., SOD, CAT, GPx)

In addition to directly scavenging free radicals, sinapic acid can exert its antioxidant effects by modulating the activity of endogenous antioxidant enzymes, which form the first line of defense against oxidative stress. plos.org

Superoxide Dismutase (SOD): SOD catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. Studies have shown that in conditions of oxidative stress where SOD activity is depleted, treatment with sinapic acid can restore its activity. mdpi.comnih.govplos.org

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. Similar to SOD, the activity of catalase can be enhanced by sinapic acid treatment in models of oxidative stress. mdpi.comnih.govplos.org

Glutathione Peroxidase (GPx): GPx is another crucial enzyme that reduces hydrogen peroxide and lipid hydroperoxides. Sinapic acid administration has been found to increase the activity of GPx in tissues under oxidative stress. nih.govplos.org

Table 2: Effect of Sinapic Acid on Antioxidant Enzyme Activity in L-NAME Induced Hypertensive Rats

| Enzyme | Control | L-NAME | L-NAME + Sinapic Acid (40 mg/kg) | Reference |

|---|---|---|---|---|

| SOD (U/mg protein) | 15.21 ± 1.01 | 8.14 ± 0.52 | 14.32 ± 0.98 | nih.gov |

| CAT (U/mg protein) | 58.21 ± 3.12 | 30.12 ± 2.01 | 55.14 ± 3.04 | nih.gov |

| GPx (U/mg protein) | 13.14 ± 0.98 | 7.21 ± 0.45 | 12.89 ± 0.91 | nih.gov |

Influence of Photoisomerization on Antioxidant Properties

Photoisomerization, the light-induced transformation between cis and trans isomers, can influence the antioxidant properties of sinapic acid and its esters. mdpi.comresearchgate.net

Ground State (S₀) vs. Excited State (S₁): In the ground state (S₀), the cis isomers of sinapic acid and methyl sinapate tend to exhibit higher antioxidant activity. mdpi.comresearchgate.net However, upon photoexcitation to the S₁ state, the antioxidant performance becomes dependent on the solvent. For example, in ethyl acetate and water, trans-sinapic acid is more effective, while in methanol, cis-sinapic acid shows better performance. mdpi.comresearchgate.net

Enhanced Reactivity upon Photoexcitation: Computational studies suggest that photoexcitation enhances the antioxidant properties of these compounds. This is supported by the observation that the natural population analysis (NPA) charges of the compounds increase upon photoexcitation, indicating greater chemical reactivity. mdpi.comresearchgate.net The primary relaxation mechanism for these molecules after UV absorption involves a trans-cis photoisomerization process, which is a key aspect of their photoprotective function in plants. acs.org

Impact of Acetylation on Antioxidant Efficacy

Acetylation, the process of introducing an acetyl group, can modify the antioxidant efficacy of phenolic compounds.

Modification of the Phenolic Hydroxyl Group: The primary site of antioxidant activity in sinapic acid is the free phenolic hydroxyl group. Acetylation of this group, as in the case of acetylated sinapic acid analogues, can reduce or eliminate its hydrogen-donating ability. mdpi.com This is because the acetyl group is an electron-withdrawing group, which makes it more difficult to donate a hydrogen atom or an electron. researchgate.net

Structure-Activity Relationship Studies: A structure-activity relationship study on sinapic acid esters highlighted that a free phenolic hydroxyl group is crucial for observing significant antioxidant activity. mdpi.com When this group was methylated or acetylated, the antioxidant capacity was significantly diminished. mdpi.com For instance, grafting diethyl sinapate onto cellulose (B213188) nanocrystals through etherification of the phenolic group drastically reduced its DPPH radical scavenging activity. nih.gov

Anti-inflammatory Activity and Related Molecular Mechanisms

Modulation of Inflammatory Mediators (e.g., NF-κB, TNF-α, IL-1β)

Sinapic acid and its derivatives have demonstrated notable anti-inflammatory effects by modulating key signaling pathways and inflammatory mediators. Research indicates that sinapic acid can significantly decrease the levels of nuclear factor-kappa B (NF-κB), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.govresearchgate.netnih.govmdpi.com

In a study investigating lead acetate-induced toxicity, sinapic acid administration was found to reduce the elevated levels of NF-κB, TNF-α, and IL-1β in lung tissue, thereby exhibiting a protective anti-inflammatory effect. nih.govresearchgate.net Similarly, in a model of cadmium-induced hepatotoxicity, pretreatment with sinapic acid ameliorated inflammation by decreasing the expression of NF-κB and TNF-α, and consequently reducing the levels of IL-1β. mdpi.com The anti-inflammatory properties of sinapic acid are also observed in its ability to downregulate NF-κB in doxorubicin-induced inflammation in rat heart muscle. biomolther.org

Further studies have shown that sinapic acid derivatives can interrupt the release of proinflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated human natural killer cells. biomolther.org In microglial cells, sinapic acid has been shown to inhibit the release of proinflammatory factors induced by LPS. biomolther.org This modulation is crucial as chronic inflammation is a key factor in many diseases. biomolther.org

The mechanism often involves the Toll-like receptor 4 (TLR-4) signaling pathway. It has been established that TLR-4 activates NF-κB, which in turn triggers an inflammatory cascade leading to the production of TNF-α and IL-1β. mdpi.com Sinapic acid has been shown to suppress TLR-4 expression, thereby inhibiting this inflammatory cascade. mdpi.com

Table 1: Effect of Sinapic Acid on Inflammatory Mediators

| Mediator | Effect of Sinapic Acid | Studied Model |

|---|---|---|

| NF-κB | Decreased expression/levels | Lead acetate-induced lung toxicity nih.govresearchgate.net, Cadmium-induced hepatotoxicity mdpi.com, Doxorubicin-induced cardiotoxicity biomolther.org |

| TNF-α | Decreased expression/levels | Lead acetate-induced lung toxicity nih.govresearchgate.net, Cadmium-induced hepatotoxicity mdpi.com, LPS-stimulated human NK cells biomolther.org |

| IL-1β | Decreased expression/levels | Lead acetate-induced lung toxicity nih.govresearchgate.net, Cadmium-induced hepatotoxicity mdpi.com |

| IL-6 | Decreased secretion | LPS-stimulated human NK cells biomolther.org |

| TLR-4 | Suppressed expression | Cadmium-induced hepatotoxicity mdpi.com |

Cyclooxygenase (COX-2) and Lipoxygenase (5-LOX) Inhibition

Sinapic acid has been identified as a significant inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory pathway. indexcopernicus.com The inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

In vitro studies have demonstrated that sinapic acid can significantly inhibit both COX-2 and 5-LOX in a dose-dependent manner. indexcopernicus.com At a concentration of 500 µg/mL, sinapic acid showed a maximum inhibition of 71.77% for COX-2 and 77.66% for 5-lipoxygenase. indexcopernicus.com This dual inhibition is considered advantageous as it can block the production of both prostaglandins (B1171923) and leukotrienes, leading to a synergistic anti-inflammatory effect. indexcopernicus.com

Table 2: Inhibition of COX-2 and 5-LOX by Sinapic Acid

| Enzyme | Maximum Inhibition (%) | Concentration |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 71.77 | 500 µg/mL |

| 5-Lipoxygenase (5-LOX) | 77.66 | 500 µg/mL |

Enzyme Inhibition Studies (Beyond Inflammation)

Tyrosinase Inhibition

Sinapic acid has been investigated for its ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. mmu.ac.ukresearchgate.net Dysregulation of tyrosinase can lead to hyperpigmentation disorders. mmu.ac.uk